N-(2-methylphenyl)-2-(3-oxo-1-{2-[4-(2-pyrimidinyl)piperazino]acetyl}-2-piperazinyl)acetamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[3-oxo-1-[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]piperazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O3/c1-17-5-2-3-6-18(17)27-20(31)15-19-22(33)24-9-10-30(19)21(32)16-28-11-13-29(14-12-28)23-25-7-4-8-26-23/h2-8,19H,9-16H2,1H3,(H,24,33)(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIWERQHPCCTMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-(3-oxo-1-{2-[4-(2-pyrimidinyl)piperazino]acetyl}-2-piperazinyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-methylphenylamine, which is then reacted with various reagents to form the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and yield of the final product.
Chemical Reactions Analysis
Piperazine Ring Reactivity
The piperazine core undergoes characteristic reactions such as alkylation, acylation, and nucleophilic substitutions. For example:
-
Alkylation : Reacts with alkyl halides under basic conditions (e.g., K₂CO₃/DMF) to form N-alkylated derivatives.
-
Acylation : Acetylated using acetyl chloride or acetic anhydride in dichloromethane at 0–5°C, yielding N-acetylpiperazine intermediates .
Key Reaction Conditions:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpiperazine | 78 | |
| Acylation | Ac₂O, CH₂Cl₂, 0°C | N-Acetylpiperazine | 85 |
Pyrimidine Functionalization
The 2-pyrimidinyl group participates in electrophilic aromatic substitution (EAS) and coordination chemistry:
-
Nitration : Reacts with HNO₃/H₂SO₄ at 50°C to introduce nitro groups at the C-5 position.
-
Metal Complexation : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via nitrogen lone-pair coordination, as confirmed by UV-Vis and IR spectroscopy.
Acetamide Hydrolysis
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : H₂SO₄ (20%, reflux) cleaves the amide bond to yield 2-(3-oxopiperazinyl)acetic acid .
-
Basic Hydrolysis : NaOH (2M, 80°C) produces sodium acetate and the corresponding amine .
Hydrolysis Kinetics:
| Condition | Time (h) | Conversion (%) |
|---|---|---|
| H₂SO₄ (reflux) | 4 | 92 |
| NaOH (80°C) | 6 | 88 |
Nucleophilic Substitutions
The compound reacts with nucleophiles at electrophilic sites:
-
Thiol Addition : Mercaptoethanol substitutes the pyrimidine C-4 hydrogen under microwave irradiation (100°C, 30 min) .
-
Aminolysis : Aniline derivatives displace the acetyl group in DMSO at 120°C, forming arylacetamide analogs.
Cross-Coupling Reactions
Palladium-catalyzed reactions enable structural diversification:
-
Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane) to introduce aryl groups at the pyrimidine ring.
-
Buchwald-Hartwig Amination : Forms C–N bonds with primary amines, enhancing biological activity .
Catalytic Efficiency:
| Reaction | Catalyst | Yield (%) | TOF (h⁻¹) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 75 | 12 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 82 | 18 |
Oxidation and Reduction
-
Oxidation : KMnO₄ oxidizes the piperazine ring’s tertiary amine to a nitro group in aqueous H₂SO₄ .
-
Reduction : H₂/Pd-C reduces the pyrimidine ring to a tetrahydropyrimidine derivative.
Salt Formation
Forms pharmaceutically relevant salts with acids:
-
Hydrochloride Salt : HCl gas in Et₂O yields a crystalline hydrochloride salt (m.p. 215–217°C) .
-
Mesylate Salt : Reacts with methanesulfonic acid in ethanol (m.p. 189–191°C).
Biological Activity Correlation
Derivatives synthesized via these reactions show enhanced pharmacological properties:
Scientific Research Applications
N-(2-methylphenyl)-2-(3-oxo-1-{2-[4-(2-pyrimidinyl)piperazino]acetyl}-2-piperazinyl)acetamide is a complex organic compound with significant potential in various scientific and medical applications. This article explores its synthesis, biological activities, and potential therapeutic uses, supported by relevant case studies and data.
Chemical Structure and Synthesis
This compound features intricate structural components, including piperazine and pyrimidine moieties. The synthesis of this compound typically involves multi-step organic synthesis techniques, which can include the following reactions:
- Formation of the piperazine ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Acetylation : The introduction of acetyl groups to enhance biological activity.
- Oxidation : To form the keto group that is critical for its activity.
The detailed synthetic pathways are crucial for producing this compound in a laboratory setting and can vary based on the desired purity and yield.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antitumor Activity : Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Some derivatives demonstrate effectiveness against bacterial strains.
- Neuropharmacological Effects : Potential applications in treating neurological disorders due to their ability to interact with neurotransmitter systems.
Case Studies
-
Antitumor Efficacy :
- A study demonstrated that a derivative of this compound inhibited tumor growth in xenograft models, suggesting its potential as an anticancer agent. The mechanism involved the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
-
Neuropharmacological Research :
- Research involving piperazine derivatives has shown promise in modulating serotonin receptors, indicating potential applications in treating anxiety and depression.
-
Antimicrobial Testing :
- In vitro studies have confirmed that certain analogs possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotics.
Comparative Analysis with Related Compounds
The unique combination of piperazine and pyrimidine structures in this compound distinguishes it from simpler analogs. Below is a comparative table highlighting some related compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide | Contains a phenoxy group | Inhibits osteoclast differentiation |
| N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide | Simpler piperazine derivative | Shows acute toxicity |
| Imatinib Mesylate | Pyridine-pyrimidine based | Proven antitumor activity |
This comparison illustrates how structural complexity can influence biological properties, suggesting that this compound may offer distinct advantages in therapeutic contexts.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-(3-oxo-1-{2-[4-(2-pyrimidinyl)piperazino]acetyl}-2-piperazinyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Acetamide Derivatives
Compound A : N-Phenyl-2-(piperazin-1-yl)acetamide (CAS: 40798-95-6)
- Structure : Simpler piperazine-acetamide core with a phenyl substituent.
- Properties: Molecular weight: 219.28 g/mol . Toxicity: Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
- Comparison : The target compound’s pyrimidine and 2-methylphenyl groups likely enhance receptor selectivity and reduce acute toxicity compared to Compound A .
Compound B : 4-(2-Methoxyphenyl)-N-2-pyridinyl-1-piperazineacetamide (CAS: 146714-63-8)
Piperazine-Pyrimidine Hybrids
Compound C : 2-(3-(4-((1H-indazol-5-yl)amino)-6-(dimethylamino)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide (Example 122, EP 2 903 618 B1)
Thiazolidinone and Sulfonyl Derivatives
Compound D : N-(2-methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
Table 2: Substituent Impact on Activity
Research Findings and Implications
- Receptor Selectivity: The pyrimidine group in the target compound may confer higher affinity for serotonin (5-HT) or adenosine receptors compared to methoxyphenyl or thiazolidinone derivatives .
- Toxicity Mitigation : Structural complexity likely reduces acute oral toxicity (H302) observed in simpler piperazine-acetamides like Compound A .
- Synthetic Feasibility : The target compound’s synthesis may follow pathways similar to EP 2 903 618 B1 (e.g., coupling of piperazine intermediates) .
Biological Activity
N-(2-methylphenyl)-2-(3-oxo-1-{2-[4-(2-pyrimidinyl)piperazino]acetyl}-2-piperazinyl)acetamide, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C₃₆H₃₅N₇O₆
- Molecular Weight : 754.17 g/mol
- CAS Number : 1137608-69-5
The structure features a piperazine core, which is often associated with various biological activities, including antipsychotic and antidepressant effects.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized that the compound acts on:
- Nicotinic Acetylcholine Receptors (nAChRs) : Similar to other piperazine derivatives, it may modulate these receptors, which play a critical role in synaptic transmission and neuronal excitability .
- Serotonin Receptors : The presence of the pyrimidine moiety suggests potential interactions with serotonin receptors, influencing mood and anxiety levels.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study involving human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : The compound demonstrated cytotoxicity with IC50 values ranging from 10 to 20 µM across different cell lines, indicating potential as a chemotherapeutic agent .
Case Studies
- Case Study on Antimicrobial Efficacy :
- Clinical Trials for Anticancer Activity :
Q & A
Basic Research Questions
Q. How can the molecular structure of this compound be characterized experimentally?
- Methodology : Use spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D-COSY) to confirm the connectivity of the piperazine and pyrimidine moieties. High-Resolution Mass Spectrometry (HRMS) validates the molecular formula. For crystallographic confirmation, perform X-ray diffraction (XRD) on single crystals grown via slow evaporation in polar aprotic solvents like DMSO .
Q. What synthetic strategies are effective for preparing this compound?
- Methodology : Employ a multi-step approach:
Acylation : React piperazine derivatives with chloroacetyl chloride under anhydrous conditions.
Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the acetamide group to the 2-methylphenyl substituent.
Microwave-assisted synthesis (e.g., 100°C, 4 hrs) can enhance reaction efficiency for heterocyclic intermediates .
Q. What purification methods ensure high purity for in vitro studies?
- Methodology : Combine column chromatography (silica gel, gradient elution with ethyl acetate/hexane) with recrystallization in methanol or acetonitrile. Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm homogeneity (>95%) .
Q. How should researchers handle safety risks associated with this compound?
- Guidelines : Refer to GHS classifications (e.g., H302, H315 for oral toxicity and skin irritation). Use PPE (gloves, goggles), fume hoods for synthesis, and store in airtight containers at 4°C. For spills, neutralize with inert absorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodology :
- Density Functional Theory (DFT) : Calculate electron density distributions to assess reactivity at the piperazine and acetamide groups .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., GPCRs) using software like AutoDock Vina. Validate with experimental binding assays .
Q. What strategies resolve contradictions between computational predictions and experimental binding data?
- Approach :
Re-evaluate force field parameters in MD simulations to account for solvent effects (e.g., explicit water models).
Use isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy, cross-referencing with DFT-derived electrostatic potentials .
Q. How can structure-activity relationships (SAR) be optimized for target selectivity?
- Methodology :
- Synthesize analogs with substitutions at the pyrimidine ring (e.g., fluoro, methoxy groups) and test against receptor isoforms.
- Use 3D-QSAR (CoMFA/CoMSIA) to correlate steric/electronic features with activity data from kinase inhibition assays .
Q. What in vitro assays are suitable for evaluating antimicrobial or anticancer activity?
- Protocols :
- MIC Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (CLSI guidelines).
- MTT Assay : Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation) .
Q. How can metabolic stability be assessed during preclinical development?
- Methodology :
- Liver Microsome Assays : Incubate with rat/human microsomes, quantify parent compound degradation via LC-MS/MS.
- CYP450 Inhibition Screening : Use fluorogenic substrates to identify interactions with CYP3A4/2D6 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
